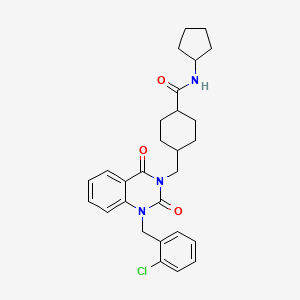
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H32ClN3O3 and its molecular weight is 494.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in oncology and possibly other therapeutic areas. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented as follows:
This structure features a quinazolinone core, which is known for various biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Anticancer Activity : Many quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.
Anticancer Activity
The anticancer potential of This compound has been highlighted in several studies. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant inhibition of cell growth. The IC50 values indicate the concentration required to inhibit 50% of cell proliferation.
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of β-Catenin Pathway : Similar compounds have been shown to inhibit Wnt signaling pathways, crucial in many cancers' progression. The binding affinity to key proteins in this pathway could be a target for further investigation.
- Targeting Proliferation Markers : Studies have indicated that the compound reduces the expression of Ki67, a marker associated with cell proliferation, suggesting its role in slowing down tumor growth.
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to this structure:
- Study on Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. Notably, compounds with similar structural motifs demonstrated promising results against colorectal cancer models.
- In Vivo Efficacy : In xenograft models using BALB/C nu/nu mice, the compound significantly inhibited tumor growth and altered the expression profiles of genes related to cancer progression .
- Comparative Studies : Comparative analysis with established chemotherapeutics like 5-Fluorouracil (5-FU) showed superior efficacy in certain assays, positioning this compound as a potential candidate for further development .
属性
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN3O3/c29-24-11-5-1-7-21(24)18-31-25-12-6-4-10-23(25)27(34)32(28(31)35)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-12,19-20,22H,2-3,8-9,13-18H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLRLOSFTVDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














